5-Amino-n,n-diethyl-2-methylbenzamide

説明

“5-Amino-n,n-diethyl-2-methylbenzamide” is a chemical compound. It is a derivative of benzamide . Benzamide is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature has been reported to produce 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate .Molecular Structure Analysis

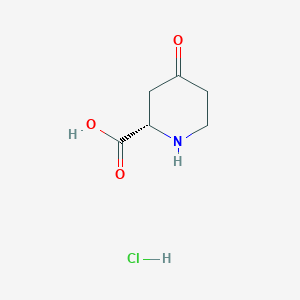

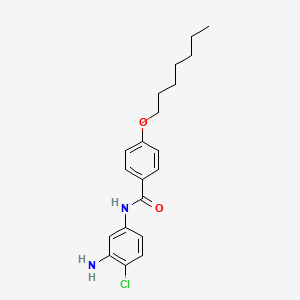

The molecular structure of “this compound” can be inferred from its IUPAC name. The “5-Amino” part indicates the presence of an amino group (-NH2) at the 5th position of the benzene ring. The “n,n-diethyl” part indicates the presence of two ethyl groups (-C2H5) attached to the nitrogen atom of the amide group. The “2-methyl” part indicates the presence of a methyl group (-CH3) at the 2nd position of the benzene ring .科学的研究の応用

Thermal Stability Research

Research on related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, has been conducted to understand their thermal stability. Studies using dynamic DSC curves help obtain data like activation energy, initial decomposition temperature, and heat release, providing insights into the safety and handling of such compounds in various applications (Cong & Cheng, 2021).

Insect Repellent Research

Compounds structurally similar to 5-Amino-n,n-diethyl-2-methylbenzamide, like N,N-diethyl-3-methylbenzamide (DEET), have been widely studied for their insect repellent properties. Their effectiveness against various insects and potential applications in preventing vector-borne diseases have been a significant focus of research (Alzogaray, 2015).

Cancer Treatment Research

Some derivatives of benzamide, including those structurally related to this compound, have been studied for their potential in cancer treatment. These studies often focus on their cytotoxic properties and potential as novel treatments for various cancer types (Palmer, van Zijl, Denny, & Wilson, 1995).

Chemical Synthesis and Pharmacological Studies

Research has been conducted on the synthesis of compounds similar to this compound, exploring their pharmacological properties and applications. For instance, studies on the pharmacokinetics and safety of N,N-diethyl-3-methylbenzamide provide valuable insights into the safe and effective use of these compounds (Qiu, Jun, & Mccall, 1998).

作用機序

Mode of Action

The mode of action of benzamide derivatives generally involves binding to their target, leading to a change in the target’s activity. This can result in a variety of effects, depending on the specific target and the nature of the change .

Biochemical Pathways

Benzamide derivatives can affect various biochemical pathways, depending on their specific target. These could include signal transduction pathways, metabolic pathways, or other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzamide derivatives can vary widely and would be influenced by factors such as the compound’s chemical structure and the characteristics of the biological system in which it is present .

Result of Action

The molecular and cellular effects of benzamide derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth or survival, among others .

Action Environment

The action, efficacy, and stability of benzamide derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

特性

IUPAC Name |

5-amino-N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQCFRCXNGXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)

![(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B1453499.png)

![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)